molecular formula C11H13FN2O B1491631 (3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone CAS No. 1341865-38-0

(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Cat. No.: B1491631
CAS No.: 1341865-38-0
M. Wt: 208.23 g/mol
InChI Key: NXPGKSVEGICCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a synthetic compound that serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. Its unique structure, which includes an azetidine ring and a fluorinated aromatic ring, makes it valuable for developing new drugs, studying biological processes, and exploring molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves the reaction of 3-fluoro-4-methylbenzoyl chloride with azetidine-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the fluorinated aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives or fluorinated aromatic compounds.

Scientific Research Applications

(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological molecules and its potential as a drug candidate.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring and the fluorinated aromatic ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone is unique due to its combination of an azetidine ring and a fluorinated aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying molecular interactions.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(3-fluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-7-2-3-8(4-10(7)12)11(15)14-5-9(13)6-14/h2-4,9H,5-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPGKSVEGICCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
Reactant of Route 4
(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3-Aminoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.